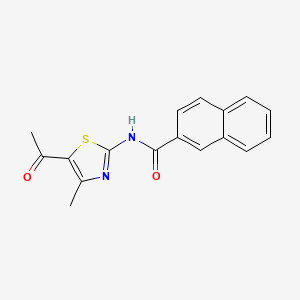

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGZZODJDURWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 5-acetyl-4-methylthiazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like bromine or nitric acid for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

- N-(4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

- N-(5-acetyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is unique due to the presence of both the acetyl group and the naphthalene moiety, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and reactivity, while the naphthalene moiety contributes to its pharmacological activities .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole moiety linked to a naphthalene ring. The presence of the thiazole ring is crucial for its biological activity, as it contributes to the compound's ability to interact with biological targets.

Chemical Formula: C18H16N2O2S

Molecular Weight: 324.39 g/mol

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that compounds containing thiazole rings can effectively inhibit cell proliferation by interfering with cell cycle progression and inducing apoptotic pathways.

Key Mechanisms Identified:

- Cell Cycle Arrest: The compound has been shown to halt the cell cycle in various cancer cell lines, particularly in MDA-MB-231 breast cancer cells.

- Induction of Apoptosis: It promotes apoptosis through intrinsic pathways, often involving mitochondrial dysfunction and activation of caspases.

- Targeting Bcl-2 Proteins: The compound exhibits interactions with Bcl-2 family proteins, which are critical regulators of apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicate promising anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Apoptosis via mitochondrial pathways |

| HepG2 (Liver Cancer) | 12.3 | Inhibition of proliferation |

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on human glioblastoma cells, with IC50 values indicating strong antiproliferative activity ( ).

- Structure Activity Relationship (SAR) : Research has established that modifications in the thiazole structure can enhance cytotoxic effects. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring significantly increases activity ( ).

- In Vivo Efficacy : Animal studies have shown that compounds similar to this compound can suppress tumor growth without significant toxicity to normal tissues ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.